Cas no 2171413-72-0 (5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid)

5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid
- EN300-1472878
- 5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid
- 2171413-72-0
-
- Inchi: 1S/C27H34N2O5/c1-3-8-19(16-25(30)28-14-13-18(2)15-26(31)32)29-27(33)34-17-24-22-11-6-4-9-20(22)21-10-5-7-12-23(21)24/h4-7,9-12,18-19,24H,3,8,13-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)/t18?,19-/m0/s1
- InChI Key: XJQHWGDHMIHIKZ-GGYWPGCISA-N
- SMILES: O(C(N[C@H](CC(NCCC(C)CC(=O)O)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 466.24677219g/mol
- Monoisotopic Mass: 466.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 13
- Complexity: 662
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 105Ų
5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1472878-100mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid |
2171413-72-0 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1472878-250mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid |
2171413-72-0 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1472878-1000mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid |
2171413-72-0 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1472878-50mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid |
2171413-72-0 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1472878-10000mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid |
2171413-72-0 | 10000mg |
$14487.0 | 2023-09-29 | ||
Enamine | EN300-1472878-1.0g |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid |
2171413-72-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1472878-2500mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid |
2171413-72-0 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1472878-5000mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid |
2171413-72-0 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1472878-500mg |
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-3-methylpentanoic acid |
2171413-72-0 | 500mg |
$3233.0 | 2023-09-29 |
5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid Related Literature
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1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
Additional information on 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid
5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic Acid (CAS No: 2171413-72-0)
The compound 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid, with CAS number 2171413-72-0, is a highly specialized amino acid derivative that has garnered significant attention in the fields of organic chemistry and peptide synthesis. This compound is characterized by its unique structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, a hexanamide side chain, and a chiral center at the third carbon of the pentanoic acid backbone. The Fmoc group, a widely used protecting group in peptide synthesis, plays a pivotal role in controlling the reactivity of the amine functional group during multi-step synthesis processes.
Recent advancements in peptide synthesis have highlighted the importance of stereochemistry in determining the biological activity of peptides. The (3S) configuration of this compound ensures precise stereochemical control, which is critical for applications in drug discovery and biotechnology. Researchers have demonstrated that the Fmoc group not only protects the amine during synthesis but also enhances the stability of intermediate products, making it an ideal choice for large-scale peptide production. Moreover, the hexanamide side chain introduces flexibility and solubility properties that are advantageous for various biochemical assays.
In terms of applications, this compound has been extensively utilized in the construction of bioactive peptides and proteins. Its role as a building block in solid-phase peptide synthesis (SPPS) has been well-documented, with studies showing improved yields and purity when compared to traditional amino acid derivatives. The integration of this compound into combinatorial libraries has also facilitated the discovery of novel bioactive sequences with potential therapeutic applications.
From a structural perspective, the 3-methyl substitution on the pentanoic acid backbone contributes to the compound's hydrophobicity, which is essential for membrane interactions and drug delivery applications. Recent studies have explored the use of this compound in designing lipid-penetrating peptides, where its hydrophobic character enhances cellular uptake without compromising bioactivity. Furthermore, its compatibility with orthogonal deprotection strategies has made it a versatile tool in medicinal chemistry.
The synthesis of 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid involves a multi-step process that combines stereoselective synthesis with efficient protection/deprotection strategies. Key steps include the formation of the Fmoc-amide bond under mild conditions and the resolution of stereoisomers using chiral chromatography. These methods ensure high purity and optical integrity, which are critical for downstream applications.
In conclusion, 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methylpentanoic acid (CAS No: 2171413-72-0) stands as a testament to advancements in peptide chemistry. Its unique structure, combined with cutting-edge synthetic methodologies, positions it as an invaluable tool in modern drug discovery and biotechnological research.
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